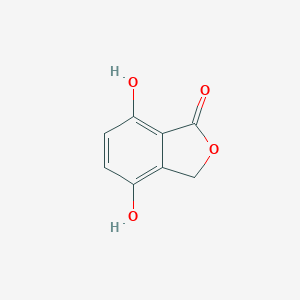
4,7-Dihydroxyisobenzofuran-1(3H)-one
Cat. No. B067874
Key on ui cas rn:
177036-31-6
M. Wt: 166.13 g/mol
InChI Key: HFWBBGYPGAWRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05763451
Procedure details


A solution of concentrated sulfuric acid (4.0 mL, 75 mmol, 15 equiv) in dry methanol (50 mL) at 23° C. was added to a solution of 4,7-bis[[2-(trimethylsilyl)ethoxyl]methoxy]phthalide (60, 2.148 g, 5.034 mmol, 1 equiv) in dry methanol (50 mL) at 23° C. The reaction mixture was stirred for 2.0 h at 23° C. The product solution was partitioned carefully between saturated aqueous sodium bicarbonate solution (200 mL), saturated aqueous sodium chloride solution (150 mL), and ethyl acetate (100 mL). The aqueous layer was separated and extracted further with ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulfate and were concentrated affording the 4,7-dihydroxyphthalide (57) as an off-white solid (821 mg, 98%), which was used without further purification. ##STR65##

Name
4,7-bis[[2-(trimethylsilyl)ethoxyl]methoxy]phthalide
Quantity
2.148 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.C[Si](C)(C)CCOC[O:12][C:13]1[CH:22]=[CH:21][C:20]([O:23]COCC[Si](C)(C)C)=[C:19]2[C:14]=1[CH2:15][O:16][C:17]2=[O:18]>CO>[OH:12][C:13]1[CH:22]=[CH:21][C:20]([OH:23])=[C:19]2[C:14]=1[CH2:15][O:16][C:17]2=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
4,7-bis[[2-(trimethylsilyl)ethoxyl]methoxy]phthalide
|
|
Quantity
|
2.148 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](CCOCOC1=C2COC(=O)C2=C(C=C1)OCOCC[Si](C)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2.0 h at 23° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product solution was partitioned carefully between saturated aqueous sodium bicarbonate solution (200 mL), saturated aqueous sodium chloride solution (150 mL), and ethyl acetate (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted further with ethyl acetate (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2COC(=O)C2=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 821 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

